VER-155008

Overview

Description

VER 155008 is a small molecule inhibitor of the heat shock protein 70 (Hsp70) family. It is an adenosine-derived compound that selectively inhibits Hsp70, heat shock cognate 71 kDa protein (Hsc70), and 78 kDa glucose-regulated protein (Grp78) with high affinity.

Preparation Methods

The synthesis of VER 155008 involves multiple steps, starting from adenosine derivatives. The key steps include the introduction of specific functional groups to the adenosine scaffold to enhance its binding affinity to Hsp70. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

VER 155008 undergoes various chemical reactions, including:

Oxidation: VER 155008 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on VER 155008.

Substitution: Substitution reactions are commonly used to introduce different substituents on the adenosine scaffold, enhancing its inhibitory activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

VER-155008 is a Heat Shock Cognate 70 (HSC70) inhibitor that binds competitively to the ATP-binding pocket of HSC70 . It has a sustained inhibitory effect on HSC70, but not on HSP70 .

Scientific Research Applications

This compound has shown potential in various scientific research applications:

- Alzheimer's Disease Treatment this compound can penetrate the brain and reduce axonal swelling in amyloid plaques, reversing axonal degeneration in vivo . It also reduces amyloid plaques and paired helical filament tau accumulation, which are pathological features of Alzheimer's disease (AD) . Studies in 5XFAD mice showed improved object recognition, location, and episodic-like memory after treatment with this compound .

- Cancer Treatment this compound inhibits the proliferation of human breast and colon cancer cell lines . It also suppresses cell growth in pleural mesothelioma cells and enhances macroautophagy . Additionally, this compound can sensitize A549 cells to ionizing radiation .

- Non-Small Cell Lung Cancer (NSCLC) Treatment this compound significantly inhibits NSCLC proliferation and cell cycle progression . The inhibitory effect of this compound on cell growth is specifically through HSP70 inhibition . It also exerts a potent synergistic effect on NSCLC proliferation when combined with HSP90 inhibitors .

Data Tables

Case Studies

- Axonal Regeneration in Cultured Neurons: this compound treatment reversed Aβ-induced axonal degeneration in cultured mouse cortical neurons .

- Memory Deficits in 5XFAD Mice: Administration of this compound (10 μmol/kg/day) for 18 days rescued memory deficits in 5XFAD mice . Object recognition memory was improved, as was object location memory. Episodic-like memory was also improved with this compound administration .

- Pleural Mesothelioma Cells: Functional inhibition of HSP70 by this compound suppressed cell growth in pleural mesothelioma cells and enhanced FBS-deprivation-induced macroautophagy .

Research Findings

- This compound reduces memory deficits in mice .

- This compound is a specific inhibitor of HSP70 and significantly inhibits NSCLC proliferation and cell cycle progression .

- Functional inhibition of HSP70 by this compound suppresses pleural mesothelioma cell proliferation via an autophagy mechanism .

- This compound inhibits the proliferation of human breast and colon cancer cell lines .

Mechanism of Action

VER 155008 exerts its effects by binding to the nucleotide-binding domain of Hsp70, thereby inhibiting its ATPase activity. This inhibition prevents the allosteric control between the nucleotide-binding domain and the substrate-binding domain, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells. The molecular targets of VER 155008 include Hsp70, Hsc70, and Grp78, which are involved in various cellular pathways related to protein folding and stress response .

Comparison with Similar Compounds

VER 155008 is unique among Hsp70 inhibitors due to its high selectivity and potency. Similar compounds include:

MKT-077: Another Hsp70 inhibitor with a different chemical structure and mechanism of action.

PES-Cl: A small molecule inhibitor that targets Hsp70 but with lower selectivity compared to VER 155008.

2-Phenylethynesulfonamide (PES): An Hsp70 inhibitor with a distinct binding site and mode of action. VER 155008 stands out due to its ability to selectively inhibit multiple members of the Hsp70 family, making it a valuable tool in scientific research

Biological Activity

VER-155008 is a small-molecule inhibitor specifically targeting the heat shock protein 70 (HSP70) family, particularly the heat shock cognate protein 70 (HSC70). This compound has garnered attention for its potential therapeutic applications in various cancers and neurodegenerative diseases due to its ability to modulate cellular stress responses and apoptosis.

This compound functions by competitively binding to the ATP-binding pocket of HSC70, inhibiting its activity. This inhibition disrupts the protein's role in cellular processes such as protein folding, degradation, and protection against stress, leading to altered cell survival and proliferation dynamics. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

-

Cancer Cell Proliferation and Apoptosis :

- Cell Lines : Studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including PC12 pheochromocytoma cells, HCT116 colon cancer cells, and BT474 breast cancer cells.

- Apoptosis Induction : The compound induces apoptosis via caspase-dependent pathways, as evidenced by increased levels of cleaved PARP and Bax protein expression in treated cells. For instance, in PC12 cells, apoptotic rates increased significantly with higher concentrations of this compound (up to 19.6% at 100 μM) after 48 hours of treatment .

- Cell Migration Inhibition :

- Cell Cycle Arrest :

In Vivo Studies

-

Alzheimer's Disease Models :

- In a mouse model of Alzheimer's disease (5XFAD), this compound treatment improved memory deficits and reversed axonal degeneration induced by amyloid-beta (Aβ) peptides. This was assessed through object recognition memory tests where treated mice displayed a significantly higher preference for novel objects compared to vehicle-treated controls .

- Tumor Growth Suppression :

Data Tables

| Study Type | Cell Line/Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| In Vitro | PC12 | 20-100 | Induced apoptosis (up to 19.6%) |

| In Vitro | HCT116 | 5.3-14.4 | Inhibited proliferation |

| In Vivo | 5XFAD Mouse Model | 10 | Improved memory function |

| In Vivo | HCT116 Xenograft | 40 | Suppressed tumor growth |

Case Studies

- Neurodegeneration : A study demonstrated that this compound not only inhibited HSC70 but also improved cognitive functions in Alzheimer's disease models by reversing axonal degeneration caused by Aβ peptides .

- Cancer Treatment : Another case highlighted the use of this compound in combination with other chemotherapeutic agents like HSP90 inhibitors, showing enhanced efficacy against various cancers due to its ability to sensitize tumor cells to these treatments .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which VER-155008 inhibits Hsp70, and how does this differ from its effects on Hsc70 and GRP78?

this compound acts as an ATP-competitive inhibitor of Hsp70, binding to the nucleotide-binding domain (NBD) and trapping the protein in an ADP-bound conformation . It exhibits IC50 values of 0.5 µM for Hsp70, 2.6 µM for Hsc70, and 2.6 µM for GRP78, suggesting differential binding affinities among isoforms. Structural studies (e.g., PDB 4IO8) reveal key hydrogen bonds with residues like Asp206 and Arg272, which stabilize its interaction with Hsp70 but may vary in other isoforms .

Q. What experimental protocols are recommended for assessing this compound’s inhibitory activity in vitro?

Fluorescence polarization (FP) assays using purified Hsc70, Hsp70, or GRP78 are standard. Dose-response curves should span 0.1–50 µM to capture IC50 values . Include ATP as a control to confirm competitive inhibition. For cellular assays, use cancer cell lines (e.g., HCT116, BT474) with GI50 ranges of 5.3–14.4 µM and monitor Hsp90 client protein degradation via Western blot .

Q. How should this compound be prepared and stored to ensure stability in experimental settings?

Store lyophilized powder at -20°C (stable for 3 years) and dissolved DMSO stocks at -80°C (1-year stability). The compound has a solubility of 55.6 mg/mL in DMSO (100 mM), but avoid freeze-thaw cycles to prevent precipitation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s reported selectivity for Hsp70 over HSP90?

While claims >100-fold selectivity over HSP90, notes binding to Hsp90β. To validate selectivity:

- Perform parallel ATPase assays for Hsp70 and HSP90 isoforms.

- Use CRISPR-edited Hsp90β knockout cell lines to isolate Hsp70-specific effects.

- Analyze structural overlaps via molecular docking (e.g., compare PDB 4IO8 with HSP90 structures) .

Q. What strategies can mitigate this compound’s rapid clearance in murine models to enhance pharmacological activity?

Pharmacokinetic studies in HCT116 tumor-bearing mice show rapid metabolism (t1/2 <1 hour) and subtherapeutic tumor concentrations . Solutions include:

- Formulation optimization: Use liposomal encapsulation or PEGylation to prolong circulation.

- Combination therapy: Pair with P-glycoprotein inhibitors to reduce efflux.

- Dose scheduling: Administer multiple lower doses (e.g., 10 mg/kg q6h) instead of single bolus injections.

Q. How should researchers design dose-response experiments to account for cell line-specific variability in this compound’s anti-proliferative effects?

- Pre-screen cell lines for baseline Hsp70/Hsc70 expression (e.g., via qPCR or proteomics).

- Use a 10-point dilution series (0.1–100 µM) and calculate GI50 using nonlinear regression models (e.g., GraphPad Prism).

- Include caspase activation assays (e.g., Caspase-3/7) to distinguish apoptosis from cytostatic effects .

Q. What methodological considerations are critical when combining this compound with other HSP inhibitors (e.g., HSP90 inhibitors) in cancer studies?

- Assess synergy via Chou-Talalay combination index (CI) analysis.

- Monitor off-target effects: HSP70 inhibition may exacerbate proteotoxic stress from HSP90 blockade.

- Use RNA-seq to track heat shock response (HSR) pathway activation (e.g., HSF1, BAG3) .

Q. Data Analysis & Contradiction Resolution

Q. How can researchers validate whether this compound-induced cell death is caspase-dependent or independent?

- Treat cells with pan-caspase inhibitors (e.g., Z-VAD-FMK) and compare viability via MTT assays.

- Perform Annexin V/PI staining with flow cytometry to quantify apoptotic vs. necrotic populations.

- Analyze mitochondrial membrane potential (ΔΨm) using JC-1 dye .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on cell viability?

- Use two-way ANOVA to compare treatment groups across time points (e.g., 24h, 48h, 72h).

- Apply post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons.

- Report effect sizes and confidence intervals to contextualize significance .

Q. Experimental Design & Optimization

Q. How can researchers optimize in vitro assays to account for this compound’s DMSO solubility limitations?

- Limit final DMSO concentrations to <0.1% to avoid solvent toxicity.

- Include vehicle controls matched for DMSO content.

- Use alternative solvents (e.g., cyclodextrin complexes) for long-term exposure studies .

Q. What in vivo tumor models are most appropriate for studying this compound’s efficacy?

Properties

IUPAC Name |

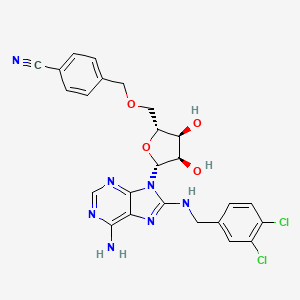

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGCBQORXDVTE-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649014 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134156-31-2 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.